molecular formula C12H15N B14391881 2,3,4-Trimethyl-1,2-dihydroquinoline CAS No. 88108-96-7

2,3,4-Trimethyl-1,2-dihydroquinoline

Cat. No.: B14391881
CAS No.: 88108-96-7
M. Wt: 173.25 g/mol
InChI Key: KFHLAQZSZAJKKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethyl-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a heterogeneous catalyst. One such method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60 to 230°C, and catalyst concentrations between 5-20% .

Industrial Production Methods

Industrial production of this compound often utilizes metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts. This method is preferred due to its scalability and efficiency in converting aniline to the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its relatively low price and ease of application in industrial processes. Its ability to undergo various chemical reactions and its extensive range of biological activities make it a versatile compound in both research and industrial applications .

Properties

CAS No.

88108-96-7

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,4-trimethyl-1,2-dihydroquinoline

InChI

InChI=1S/C12H15N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7,10,13H,1-3H3

InChI Key

KFHLAQZSZAJKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2=CC=CC=C2N1)C)C

Origin of Product

United States

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